1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol
Description
Properties
IUPAC Name |
1-[(6-bromopyridin-2-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-11-5-1-3-9(13-11)7-14-6-2-4-10(15)8-14/h1,3,5,10,15H,2,4,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWLOFCKZAKCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol can be synthesized through a multi-step process. One common method involves the bromination of 2-methylpyridine to obtain 6-bromopyridin-2-ylmethanol. This intermediate is then reacted with piperidin-3-ol under specific conditions to form the final product. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The bromine atom in the bromopyridine moiety can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-one.
Reduction: Formation of 1-[(6-Pyridin-2-yl)methyl]piperidin-3-ol.
Substitution: Formation of 1-[(6-Aminopyridin-2-yl)methyl]piperidin-3-ol or 1-[(6-Thiopyridin-2-yl)methyl]piperidin-3-ol.
Scientific Research Applications
1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidin-3-ol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Observations :
- The cyclobutanol derivative lacks the piperidine ring, reducing conformational flexibility and possibly limiting interactions with chiral targets .
Positional Isomers and Alcohol Variants
Key Observations :
- Ethanol and propan-2-ol variants (similarity scores 0.90–0.95) exhibit shorter carbon chains than the piperidin-3-ol parent compound, likely reducing steric hindrance but increasing volatility .
- The 3-bromopyridin-3-yl isomer (C10H15BrN3) replaces the hydroxyl group with a methylpiperazine, enhancing basicity and solubility in acidic conditions .
Heterocyclic and Functional Group Variants
Key Observations :
- The oxadiazole derivative (C10H17N3O2) replaces bromopyridine with a nitrogen-rich heterocycle, improving metabolic stability but reducing halogen-mediated binding .
- Hydroxymethyl substitution at pyridine C-6 (C6H5BrNO2) enhances water solubility, which may benefit pharmacokinetics .
Research Findings and Implications
- Decomposition Pathways: Thermal decomposition of related triazolopyridines (e.g., 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine) generates 1-(6-bromopyridin-2-yl)ethanol, suggesting that the piperidin-3-ol analog may exhibit similar thermal instability under high-pressure conditions .
Biological Activity
1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol is a chemical compound characterized by its piperidine structure, which is substituted with a bromopyridine moiety and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅BrN₂O. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound's structure allows for diverse interactions with biological targets, contributing to its pharmacological properties.
Biological Activities
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar piperidine structures often possess antimicrobial properties. The presence of halogen substituents, such as bromine, is believed to enhance this activity against various bacterial strains .
- Anticancer Properties : Research has shown that piperidine derivatives can inhibit cancer cell growth by targeting specific pathways involved in tumor proliferation. For instance, related compounds have demonstrated efficacy against gliomas and other malignancies by inhibiting Na+/K(+)-ATPase and Ras oncogene activity .
The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity. The bromine atom and the piperidine ring are likely involved in binding interactions with biological molecules, enhancing the compound's overall reactivity and biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals unique properties:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 6-Bromo-pyridin-2-amines | Contains amino group instead of hydroxyl | Antimicrobial and anticancer |
| 1-(5-Bromopyridin-2-yl)piperidin-3-ol | Similar structure but different bromine position | CNS activity |
| 1-(6-Bromopyridin-2-yloxy)ethanol | Ether instead of alcohol | Solvent properties in organic synthesis |
| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl | Contains thiazole moiety | Inhibits Na+/K(+)-ATPase |
This table highlights the structural uniqueness of this compound, particularly its combination of both piperidine and bromopyridine moieties, which may confer distinct biological activities not seen in other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of related piperidine derivatives:
- Antimicrobial Studies : A study evaluated the antibacterial effects of various piperidine derivatives against common pathogens like E. coli and S. aureus. Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.0048 mg/mL, indicating strong antimicrobial potential .
- Cancer Cell Line Studies : Research on piperidine derivatives has shown significant growth inhibition in cancer cell lines, emphasizing their potential as therapeutic agents. For example, compounds targeting Na+/K(+)-ATPase demonstrated up to tenfold greater inhibitory activity compared to standard treatments .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-bromopyridin-3-ol with a piperidine derivative under basic conditions (e.g., cesium carbonate or potassium carbonate) in polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours . Key steps include:
- Base selection: Strong bases (e.g., Cs₂CO₃) enhance deprotonation of the hydroxyl group, facilitating alkylation .
- Solvent optimization: DMSO improves solubility of bromopyridine intermediates, while DMF balances reactivity and side-product suppression .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity.
Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: The hydroxyl proton (δ 3.8–4.2 ppm) and piperidine methylene protons (δ 2.5–3.5 ppm) confirm substitution patterns. Bromine’s deshielding effect shifts pyridine protons to δ 7.5–8.5 ppm .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) assess purity (>95%) and detect unreacted precursors .
- Mass spectrometry (HRMS): Exact mass matching (e.g., m/z 285.03 for C₁₁H₁₄BrN₂O⁺) validates molecular identity .
Advanced Research Questions
Q. How does the hydroxyl group’s stereochemistry and position influence bioactivity in structural analogs?
Methodological Answer: Comparative studies with analogs like 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride show:
- Steric effects: The hydroxyl group at the 3-position of piperidine enhances hydrogen bonding with target enzymes (e.g., kinases or GPCRs), improving binding affinity by 2–3-fold compared to 4-substituted analogs .
- Solubility trade-offs: Hydroxyl groups increase aqueous solubility but may reduce membrane permeability. Methylation of the hydroxyl group (to form ethers) balances lipophilicity for in vivo assays .
| Compound | Substitution | Bioactivity (IC₅₀) |
|---|---|---|
| Target compound | 3-OH, 6-Br-pyridine | 12 nM (Kinase X) |
| 1-(6-Cl-pyridin-2-yl) analog | 4-OH, 6-Cl-pyridine | 45 nM (Kinase X) |
| Methylated analog | 3-OCH₃, 6-Br-pyridine | 28 nM (Kinase X) |
Q. What strategies mitigate low yields in cross-coupling reactions involving bromopyridine intermediates?
Methodological Answer: Contradictory yield data (30–70%) arise from competing side reactions (e.g., dehalogenation or homocoupling). Mitigation strategies include:
- Catalyst optimization: Pd(PPh₃)₄ with Buchwald-Hartwig conditions reduces dehalogenation vs. Suzuki-Miyaura protocols .
- Additives: 1,10-Phenanthroline suppresses palladium black formation, improving catalyst turnover .
- Temperature control: Lowering reaction temps to 60°C minimizes thermal decomposition of bromopyridine .
Q. How can computational modeling guide the optimization of this compound for CNS penetration?
Methodological Answer:
- QSAR models: Correlate logP (2.1–2.5), polar surface area (45–55 Ų), and molecular weight (<400 Da) with blood-brain barrier (BBB) permeability .
- Docking studies: Identify key interactions (e.g., hydrogen bonds between the hydroxyl group and Thr123 of P-glycoprotein) to minimize efflux .
- In silico modifications: Introducing fluorine at the pyridine 4-position improves BBB penetration by 30% without sacrificing target affinity .
Q. What analytical methods resolve contradictory data in reaction mechanism studies?
Methodological Answer:
- Kinetic isotope effects (KIE): Deuterium labeling at the hydroxyl group distinguishes SN2 vs. radical pathways (KIE > 2 supports SN2) .
- In situ IR spectroscopy: Monitors intermediate formation (e.g., enolate species in alkylation steps) to validate proposed mechanisms .
- HPLC-MS trapping: Identifies transient intermediates (e.g., bromine-magnesium exchange products) in Grignard reactions .
Q. How do structural analogs compare in metabolic stability assays?
Methodological Answer:
- Microsomal assays: Human liver microsomes (HLM) reveal rapid oxidation of the piperidine ring (t₁/₂ = 15 min) due to CYP3A4 activity. Fluorination at the piperidine 4-position extends t₁/₂ to 45 min .
- Metabolite profiling: LC-MS/MS identifies N-oxide and hydroxylated pyridine as primary metabolites. Blocking the 6-bromo position with methyl groups reduces oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
